benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate
Overview
Description
Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate is a chemical compound with the CAS Number: 365998-35-2 . It has a molecular weight of 419.52 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H33N3O5/c1-22(2,3)30-21(28)24-18-13-16(19(26)25(4)5)11-12-17(18)23-20(27)29-14-15-9-7-6-8-10-15/h6-10,16-18H,11-14H2,1-5H3,(H,23,27)(H,24,28)/t16-,17-,18+/m0/s1
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 419.52 . It is a solid at room temperature . The compound should be stored in a refrigerator .
Scientific Research Applications
Aminoalkanolic Derivatives of Xanthone
- Compounds such as 3-(tert.-butyl-amino) and 3-[N-methyl-(tert.-butyl)-amino] demonstrated anticonvulsant activity, highlighting the potential neurological applications of structurally similar compounds (Marona, Górka & Szneler, 1998).
Calpain Inhibition and Retinal Protection
- ((1S)-1-((((1S)-1-benzyl-3-cyclopropylamino-2,3-di-oxopropyl)amino)carbonyl)-3-methylbutyl)carbamic acid 5-methoxy-3-oxapentyl ester (SNJ-1945), a structurally related compound, demonstrated neuroprotective properties against retinal damage in vitro and in vivo, suggesting potential therapeutic applications in retinal diseases (Shimazawa et al., 2010).
Chemical Carcinogen Inhibitory Activity
- Compounds like benzyl isothiocyanate have been shown to inhibit carcinogen-induced neoplasia, indicating the potential for structurally related compounds in cancer prevention (Wattenberg, 1981).
Metabolic Pathways and Cytotoxicity
- The study of the disposition and metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU) sheds light on the metabolic pathways and cytotoxic effects, which can be crucial in understanding the behavior of structurally similar compounds in biological systems (Maurizis et al., 1998).
Synthesis and Antihypertensive Activity
- The synthesis and activity of compounds like 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans highlight the potential for the development of novel antihypertensive drugs, a field that could benefit from the study of similar chemical structures (Cassidy et al., 1992).
Safety and Hazards
properties
IUPAC Name |
benzyl N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5/c1-22(2,3)30-21(28)24-18-13-16(19(26)25(4)5)11-12-17(18)23-20(27)29-14-15-9-7-6-8-10-15/h6-10,16-18H,11-14H2,1-5H3,(H,23,27)(H,24,28)/t16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLRESHKGHNBEV-OKZBNKHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725850 | |
Record name | Benzyl tert-butyl [(1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
365998-35-2 | |
Record name | Benzyl tert-butyl [(1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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